An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)propanoyl Chloride
An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)propanoyl Chloride
CAS Number: 81866-01-5
This guide provides a comprehensive technical overview of 2-(3,5-Dimethylphenoxy)propanoyl chloride, a versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its synthesis, reactivity, potential applications, and safety considerations.
Chemical Identity and Properties
2-(3,5-Dimethylphenoxy)propanoyl chloride is a reactive acyl chloride derivative. Its chemical structure features a propanoyl chloride moiety linked to a 3,5-dimethylphenoxy group via an ether linkage.
| Property | Value | Source |
| CAS Number | 81866-01-5 | [1] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.68 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | General chemical knowledge |
Synthesis and Manufacturing
The synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride is typically a two-step process, starting from 3,5-dimethylphenol. The first step involves the synthesis of the precursor, 2-(3,5-dimethylphenoxy)propanoic acid, followed by its conversion to the acyl chloride.
Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid (CAS: 777-57-1)
The precursor acid can be synthesized via a nucleophilic substitution reaction between 3,5-dimethylphenol and a 2-halopropanoic acid derivative (e.g., 2-bromopropionic acid) under basic conditions.
Caption: Synthesis of the precursor, 2-(3,5-Dimethylphenoxy)propanoic acid.
Experimental Protocol:
A representative procedure involves dissolving 3,5-dimethylphenol and 2-bromopropionic acid in an aqueous solution of a base, such as sodium hydroxide. The mixture is then heated under reflux. Upon cooling and acidification, the product, 2-(3,5-dimethylphenoxy)propanoic acid, precipitates and can be isolated by filtration and purified by recrystallization.
Conversion to 2-(3,5-Dimethylphenoxy)propanoyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is common, as the byproducts are gaseous, which simplifies purification.
Caption: Conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol:
To a solution of 2-(3,5-dimethylphenoxy)propanoic acid in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere, the chlorinating agent (e.g., thionyl chloride) is added, often at room temperature or with gentle heating. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After the reaction is complete, the excess solvent and chlorinating agent are removed under reduced pressure to yield the crude 2-(3,5-Dimethylphenoxy)propanoyl chloride, which can be used directly or purified by vacuum distillation.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~6.6-6.7 | m | 3H | Aromatic (C₆H₃) |
| ~4.8-4.9 | q | 1H | Methine (-CH) |
| ~2.3 | s | 6H | Methyl (-CH₃) on aromatic ring |
| ~1.7 | d | 3H | Methyl (-CH₃) on propionyl chain |
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~173-175 | Carbonyl (C=O) of acyl chloride |
| ~157-159 | Aromatic C-O |
| ~139-141 | Aromatic C-CH₃ |
| ~122-124 | Aromatic CH |
| ~114-116 | Aromatic CH |
| ~75-77 | Methine (-CH) |
| ~21-23 | Methyl (-CH₃) on aromatic ring |
| ~18-20 | Methyl (-CH₃) on propionyl chain |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-3050 | C-H stretch (aromatic and aliphatic) |
| ~1780-1815 | C=O stretch (characteristic of acyl chlorides) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250 | C-O-C stretch (aryl ether) |
Reactivity and Mechanistic Insights
As an acyl chloride, 2-(3,5-Dimethylphenoxy)propanoyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. Its reactions typically proceed via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.
Caption: General nucleophilic addition-elimination mechanism for acyl chlorides.
Reactions with Alcohols
2-(3,5-Dimethylphenoxy)propanoyl chloride reacts readily with alcohols to form esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Reactions with Amines
The reaction with primary or secondary amines is typically vigorous and yields the corresponding amides. Due to the basicity of the amine, it is common to use two equivalents of the amine: one to act as the nucleophile and the second to neutralize the HCl formed.
Applications in Drug Development
Phenoxyalkanoic acid derivatives are a well-established class of compounds with diverse biological activities. The structural motif present in 2-(3,5-Dimethylphenoxy)propanoyl chloride makes it a valuable building block for the synthesis of novel therapeutic agents.
-
Lipid-Regulating Agents: Compounds containing the 2,5-dimethylphenoxy moiety, such as Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), are known to regulate blood lipid levels.[2] This suggests that derivatives of 2-(3,5-dimethylphenoxy)propanoic acid could be explored for similar activities.
-
Anticancer Activity: Certain bromolactone derivatives containing a 2,5-dimethylphenyl group have shown significant antiproliferative activity against various cancer cell lines.[3][4] The 2-(3,5-dimethylphenoxy)propanoyl chloride core can be used to synthesize analogs of these and other potential anticancer agents.
-
Endothelin Antagonists: Phenoxybutanoic acid derivatives have been identified as potent endothelin antagonists with antihypertensive activity.[5] The synthesis of novel derivatives using 2-(3,5-Dimethylphenoxy)propanoyl chloride could lead to new treatments for cardiovascular diseases.
-
Dual-Mechanism Drugs: The 2-phenylpropanoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] By incorporating the 2-(3,5-dimethylphenoxy)propanoyl moiety, it may be possible to design novel dual-mechanism drugs that target multiple pathways, for instance, by combining cyclooxygenase (COX) inhibition with other therapeutic actions.
Safety and Handling
2-(3,5-Dimethylphenoxy)propanoyl chloride, as an acyl chloride, is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from moisture, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases, as these can lead to violent or exothermic reactions.
-
Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste. Do not use water to clean up spills. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Conclusion
2-(3,5-Dimethylphenoxy)propanoyl chloride is a valuable and reactive chemical intermediate with the CAS number 81866-01-5. Its synthesis from readily available starting materials and its versatile reactivity make it an important tool for medicinal chemists and researchers in drug discovery. The phenoxypropanoic acid scaffold is a privileged structure in medicinal chemistry, and the specific 3,5-dimethyl substitution pattern offers opportunities for the development of novel therapeutic agents with potentially improved efficacy and pharmacokinetic properties. As with all reactive chemical reagents, strict adherence to safety protocols is essential when handling this compound.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- BenchChem. (2025). Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. BenchChem.
- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
-
Wiley. (n.d.). 2-(2,4-dimethylphenoxy)propanoic acid. SpectraBase. Retrieved from [Link]
- Ralph, J. (2009). NMR Database of Lignin and Cell Wall Model Compounds. U.S.
-
MDPI. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs based on some potential inhibitors of matrix metalloproteinases and cyclooxygenases. Retrieved from [Link]
-
Wiley. (n.d.). N-(3,5-dichlorophenyl)-2-(4-methylphenoxy)propanamide. SpectraBase. Retrieved from [Link]
-
PubMed. (2011). Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists. Retrieved from [Link]
-
PubMed. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Retrieved from [Link]
- Asian Journal of Chemical and Pharmaceutical Sciences. (2024).
-
MDPI. (2018). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(3,5-dimethylphenoxy)propanoic acid — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(3,5-dimethylphenoxy)propanoic acid (C11H14O3). Retrieved from [Link]
-
PubMed. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Retrieved from [Link]
-
SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase‐2 Inhibitor. Retrieved from [Link]
-
Semantic Scholar. (2015). Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
PubMed. (2018). Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]
Sources
- 1. 2-(3,5-Dimethylphenoxy)propanoyl chloride | 81866-01-5 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
